molecular formula C10H15N3O2S B2639372 3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione CAS No. 866137-00-0

3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione

Cat. No. B2639372
CAS RN: 866137-00-0
M. Wt: 241.31
InChI Key: MSHXZOLOMSFXPK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of thiazolidinediones and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Cardioprotective Activity

One study focused on the synthesis of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, demonstrating moderate to high cardioprotective effects in vitro on isolated rings of the thoracic aorta of laboratory rats. A specific derivative was highlighted for its potential as a cardioprotective agent, surpassing the activity of known compounds like L-carnitine and meldonium (Drapak et al., 2019).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies revealed that such compounds can significantly increase corrosion resistance, with their adsorption on the metal surface following the Langmuir adsorption isotherm, suggesting potential industrial applications (Yadav et al., 2015).

Synthetic Methodology

Research into the synthetic applications of thiazolidine derivatives has led to the development of new compounds with potential biological activities. For example, the synthesis of N-confused porphyrin derivatives with a substituted 3-C position has been achieved, opening new avenues for the creation of novel compounds with varied applications (Li et al., 2011).

Antimicrobial Activity

Thiazolidinedione derivatives have also been synthesized and tested for their antibacterial properties. One study designed and synthesized a compound showing significant in vitro anti-breast cancer activity and anti-inflammatory activity, with nonhemolytic and nontoxic effects on human blood cells (Uwabagira & Sarojini, 2019).

properties

IUPAC Name

(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-11-3-5-13(6-4-11)7-8-9(14)12(2)10(15)16-8/h7H,3-6H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHXZOLOMSFXPK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=C2C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/2\C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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